![molecular formula C19H10O4 B13421598 Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione typically involves a multi-step process. One common method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature, followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . Another approach involves palladium-catalyzed intermolecular tandem cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[isobenzofuran-1,3’-isochroman]: Another spirocyclic compound with similar structural features.
Spiro[isobenzofuran-1,3’-pyrazole]: A derivative with a pyrazole ring instead of a naphthopyran ring.
Uniqueness
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione is unique due to its specific spiro linkage and the combination of isobenzofuran and naphthopyran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H10O4 |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
spiro[2-benzofuran-3,4'-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,2'-dione |
InChI |
InChI=1S/C19H10O4/c20-17-12-7-1-2-9-14(12)19(22-17)15-10-4-6-11-5-3-8-13(16(11)15)18(21)23-19/h1-10H |
InChI-Schlüssel |
YDSVOULTINWKAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC5=C4C(=CC=C5)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
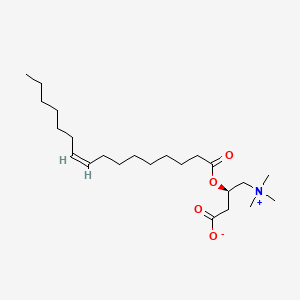
![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
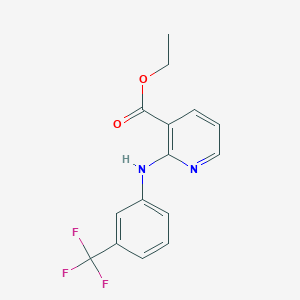
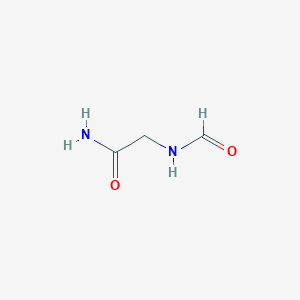
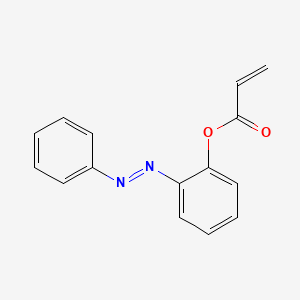
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)

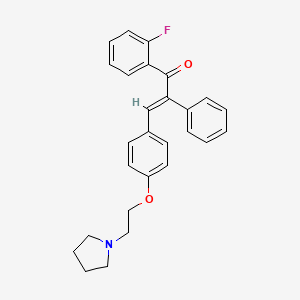
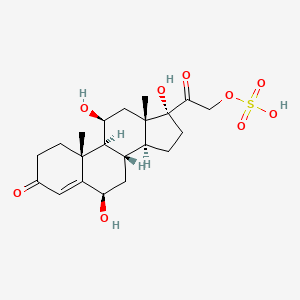
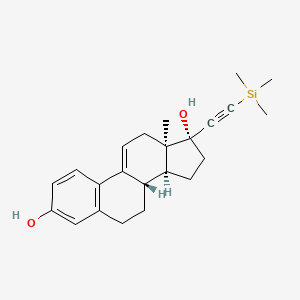
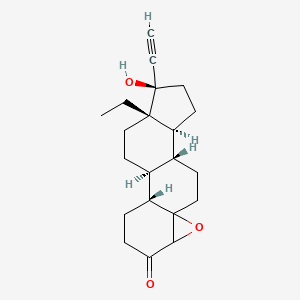
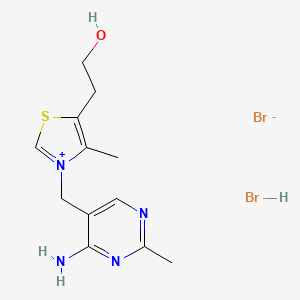
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
